![molecular formula C5H7ClN4 B1643123 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine CAS No. 57639-19-7](/img/structure/B1643123.png)
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine
Overview
Description
“4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine” is a chemical compound with the molecular formula C5H7ClN4 . It is a derivative of the 1,3,5-triazine family .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, triazine derivatives are known to be involved in a variety of chemical reactions . They have been used as intermediates in the synthesis of various biologically active compounds .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 158.59 . Other physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved sources.Scientific Research Applications
Synthesis and Biological Activity
4-Amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, synthesized through nucleophilic substitutions, have been identified as CGRP receptor antagonists. This synthesis utilizes the trichloromethyl moiety as a leaving group and involves the condensation of 5-guanidino-3-phenylpyrazole with trichloroacetonitrile (Lim, Dolzhenko, & Dolzhenko, 2014).
Hydrogen-Bond Networks and Catalytic Analogs
The chemistry of 4,6-dialkyl-2-amino-1,3,5-triazines has been explored for the synthesis of chiral thiourea organocatalysts. These compounds form extended hydrogen-bond networks in solid states and are used in preparing enantiopure 1-hetaryl-3-[2-(dimethylamino)cyclohexyl]thioureas (Xiao, Pöthig, & Hintermann, 2015).
Synthesis and Characterization for Condensing Agents
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is synthesized for condensation of carboxylic acids and amines, yielding amides and esters in good yields. This method demonstrates practicality due to atmospheric conditions and easy removal of by-products (Kunishima et al., 1999).
Energetic Properties of Nitrogen-Rich Compounds
Studies on 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine have emphasized its potential as a high-energy material. These compounds exhibit good energetic properties like heat of formation and heat of combustion, making them suitable for various applications (Rao, Ghule, & Muralidharan, 2021).
Sugar Residue Attachment to Cytotoxic Triazines
Research on the interaction of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine with amine nucleophiles has yielded high yields of substituted 2-amino-1,3,5-triazines. These compounds are explored for the attachment of sugar residues to cytotoxic 1,3,5-triazines, providing insights into potential applications in medicinal chemistry (Simmonds & Stevens, 1982).
Microwave-Assisted Synthesis for Supramolecular Chemistry
A series of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines has been synthesized under microwave irradiation in solvent-free conditions. These compounds, with symmetrical and asymmetrical substitution, have applications in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).
Triazine-Based Dehydro-Condensation Agents
Investigations into triazine-derived quaternary ammonium salts as dehydro-condensation agents for amide synthesis highlight their economic and environmental sustainability. These compounds, including 2-chloro-4,6-dimethoxy-1,3,5-triazine, have shown significant efficiency and viability as alternatives in amide synthesis processes (Sole et al., 2021).
X-Ray Crystallography and Molecular Structure
Studies on 4-dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine have provided insights into its molecular structure and crystal packing, utilizing extensive hydrogen bonds and π–π stacking interactions. This research aids in the understanding of the structural and electronic properties of triazine derivatives (Lu, Qin, Zhu, & Yang, 2004).
Ruthenium Nitrosyl Complexes
Ruthenium nitrosyl complexes with triazine-based ligands have been synthesized, displaying unique electronic structures and reactivity aspects. These complexes facilitate photocleavage of the Ru–NO bond and have implications in photorelease and scavenging of nitric oxide, significant for biomedical applications (Giri et al., 2020).
Mechanism of Action
Target of Action
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine . The primary targets of this compound are microbial pathogens, including Gram-negative bacteria such as Escherichia coli, and Gram-positive bacteria such as Staphylococcus aureus .
Mode of Action
It is known that 1,3,5-triazine derivatives exhibit antimicrobial activity, suggesting that they interact with bacterial cells in a way that inhibits their growth or survival .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that this compound interferes with essential biochemical processes in bacteria, leading to their death or inhibition of growth .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. Some compounds in this class have shown promising activity against Staphylococcus aureus and Escherichia coli, with antimicrobial activity comparable to that of ampicillin .
properties
IUPAC Name |
4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-8-4(6)10-5(7-2)9-3/h1-2H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJFLTDNAJUBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260678 | |
Record name | 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57639-19-7 | |
Record name | 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57639-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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